molecular formula C28H20Cl2F2N2O B11481254 1-(2-chloro-6-fluorobenzyl)-2-{[(2-chloro-6-fluorobenzyl)oxy](phenyl)methyl}-1H-benzimidazole

1-(2-chloro-6-fluorobenzyl)-2-{[(2-chloro-6-fluorobenzyl)oxy](phenyl)methyl}-1H-benzimidazole

Cat. No.: B11481254
M. Wt: 509.4 g/mol
InChI Key: SDUBOECLVGODNY-UHFFFAOYSA-N
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Description

2-{(2-CHLORO-6-FLUOROPHENYL)METHOXYMETHYL}-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes chlorinated and fluorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2-CHLORO-6-FLUOROPHENYL)METHOXYMETHYL}-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with phenylmethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1H-1,3-benzodiazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{(2-CHLORO-6-FLUOROPHENYL)METHOXYMETHYL}-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction can produce benzodiazole alcohols .

Scientific Research Applications

2-{(2-CHLORO-6-FLUOROPHENYL)METHOXYMETHYL}-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 2-{(2-CHLORO-6-FLUOROPHENYL)METHOXYMETHYL}-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as WRN helicase, by binding to their active sites. This inhibition disrupts the normal function of the enzyme, leading to various biological effects, including the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1H-1,3-Benzodiazole: A simpler analog without the chlorinated and fluorinated phenyl groups.

    2-{(2-Chlorophenyl)methoxymethyl}-1H-1,3-benzodiazole: Lacks the fluorine atoms.

    2-{(2-Fluorophenyl)methoxymethyl}-1H-1,3-benzodiazole: Lacks the chlorine atoms.

Uniqueness

The presence of both chlorine and fluorine atoms in 2-{(2-CHLORO-6-FLUOROPHENYL)METHOXYMETHYL}-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE enhances its chemical reactivity and biological activity compared to its simpler analogs. This unique combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C28H20Cl2F2N2O

Molecular Weight

509.4 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methoxy-phenylmethyl]-1-[(2-chloro-6-fluorophenyl)methyl]benzimidazole

InChI

InChI=1S/C28H20Cl2F2N2O/c29-21-10-6-12-23(31)19(21)16-34-26-15-5-4-14-25(26)33-28(34)27(18-8-2-1-3-9-18)35-17-20-22(30)11-7-13-24(20)32/h1-15,27H,16-17H2

InChI Key

SDUBOECLVGODNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F)OCC5=C(C=CC=C5Cl)F

Origin of Product

United States

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